Ubistatin B Binds Mono-Ubiquitin with ~50-Fold Higher Affinity Than Hemi-Ubistatin
Ubistatin B binds mono-ubiquitin with a dissociation constant (Kd) of 11.4±2.2 μM as measured by NMR titration, independently confirmed by fluorescence anisotropy (Kd=14.0±1.6 μM). In direct comparison, the hemi-ubistatin analog h-ubiB—containing only a single Ub-binding moiety—binds ubiquitin with a Kd of 595±200 μM, representing an approximately 52-fold weaker affinity [1]. The full ubistatin B molecule contains two symmetrical Ub-binding entities that enable simultaneous binding of two ubiquitin molecules, whereas h-ubiB forms a 1:1 complex [2].
| Evidence Dimension | Dissociation constant (Kd) for mono-ubiquitin binding |
|---|---|
| Target Compound Data | 11.4±2.2 μM (NMR); 14.0±1.6 μM (fluorescence anisotropy) |
| Comparator Or Baseline | Hemi-ubistatin B (h-ubiB): 595±200 μM |
| Quantified Difference | ~52-fold higher affinity (11.4 μM vs 595 μM) |
| Conditions | NMR titration of 15N-labeled ubiquitin (20 μM) with ubiB; fluorescence anisotropy titration with ubiquitin |
Why This Matters
This quantitative difference in binding affinity directly impacts experimental efficacy—hemi-ubistatin requires >50-fold higher concentration to achieve comparable target engagement, making it unsuitable for assays where ubiB is effective at low micromolar concentrations.
- [1] Nakasone MA, Lewis TA, Walker O, Thakur A, Mansour W, Castañeda CA, Goeckeler-Fried JL, Parlati F, Chou TF, Hayat O, Zhang D, Camara CM, Bonn SM, Nowicka UK, Krueger S, Glickman MH, Brodsky JL, Deshaies RJ, Fushman D. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway. Structure. 2017 Dec 5;25(12):1839-1855.e11. Table 2; Figure 4. View Source
- [2] Nakasone MA, et al. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway. Structure. 2017. (Stoichiometry data from NMR 15N T1 measurements and SANS). View Source
